molecular formula C11H6BrCl2NO3S2 B1682931 Tasisulam CAS No. 519055-62-0

Tasisulam

Número de catálogo: B1682931
Número CAS: 519055-62-0
Peso molecular: 415.1 g/mol
Clave InChI: WWONFUQGBVOKOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Formula and Physicochemical Properties

The chemical identity of tasisulam is defined by its molecular formula C₁₁H₆BrCl₂NO₃S₂, which indicates a complex heterocyclic structure containing multiple halogen substituents. The compound possesses a molecular weight of 415.11 grams per mole, establishing it as a moderately sized organic molecule with significant molecular complexity. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide, which clearly delineates its structural components including a brominated thiophene ring system and a dichlorinated benzamide moiety.

The physicochemical properties of this compound reveal important characteristics that influence its behavior in various chemical environments. The compound demonstrates a measured density of 1.812 grams per cubic centimeter, indicating a relatively high molecular packing efficiency. The predicted acid dissociation constant value of 3.45 ± 0.10 suggests that this compound exhibits weak acidic properties under physiological conditions. This acidity can be attributed to the sulfonamide functional group, which typically shows acidic behavior due to the electron-withdrawing effects of the sulfonyl moiety.

Solubility characteristics of this compound demonstrate significant variation across different solvents, reflecting its chemical structure and polarity. The compound shows excellent solubility in dimethylformamide at 20 milligrams per milliliter and dimethyl sulfoxide at 20 milligrams per milliliter. Moderate solubility is observed in ethanol at 10 milligrams per milliliter, while phosphate-buffered saline at physiological pH 7.2 shows limited solubility at 0.2 milligrams per milliliter. These solubility patterns indicate that this compound exhibits greater compatibility with polar aprotic solvents compared to protic solvents or aqueous media.

The compound appears as a crystalline solid with a characteristic light yellow to yellow coloration. The crystalline nature of this compound facilitates its analysis through X-ray crystallographic methods and contributes to its stability under standard storage conditions. Storage requirements specify maintenance at -20 degrees Celsius to preserve chemical integrity and prevent decomposition.

Property Value Units
Molecular Weight 415.11 g/mol
Density 1.812 g/cm³
Predicted pKa 3.45 ± 0.10 -
Solubility in Dimethylformamide 20 mg/mL
Solubility in Dimethyl Sulfoxide 20 mg/mL
Solubility in Ethanol 10 mg/mL
Solubility in Phosphate Buffer pH 7.2 0.2 mg/mL

Propiedades

IUPAC Name

N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NO3S2/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWONFUQGBVOKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199869
Record name Tasisulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519055-62-0
Record name Tasisulam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasisulam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasisulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASISULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC4W9MSLJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Chemical Structure and Target Profile of Tasisulam

This compound, chemically designated as sodium 2-(4-chloro-3-(trifluoromethyl)phenyl)-1,3-thiazole-4-carboxamide, belongs to the sulfonamide class of compounds. Its structure features a thiazole ring linked to a trifluoromethyl-substituted phenyl group and a sulfonamide moiety, which confers high albumin-binding affinity and influences its pharmacokinetic behavior. The compound’s mechanism involves induction of apoptosis via the intrinsic pathway and antiangiogenic properties, though its exact molecular targets remain under investigation.

Synthetic Routes for this compound and Related Analogs

Key Reaction Conditions and Optimization

Critical parameters influencing yield and purity in sulfonamide synthesis include temperature, solvent selection, and stoichiometry. For the sulfonimidamide analog:

  • Temperature : Reactions were conducted at 0–25°C to minimize side reactions.
  • Solvent : Dichloromethane (DCM) and tetrahydrofuran (THF) were used for their ability to dissolve both hydrophobic and polar intermediates.
  • Catalysts : Triethylamine (TEA) facilitated deprotonation of the amine, enhancing nucleophilicity.

A hypothetical synthesis of this compound would require analogous conditions, with adjustments to accommodate differences in reactivity between sulfonamide and sulfonimidamide precursors.

Table 1: Comparison of Synthetic Parameters for this compound and Its Sulfonimidamide Analog
Parameter Sulfonimidamide Analog Hypothesized this compound Synthesis
Core Formation Method Hantzsch thiazole synthesis Hantzsch thiazole synthesis
Sulfonylation Agent Sulfonimidoyl chloride Sulfonyl chloride
Coupling Solvent DCM/THF DCM/THF
Reaction Temperature 0–25°C 0–25°C
Catalyst Triethylamine Triethylamine
Yield (Final Step) 62–68% Not reported

Pharmacokinetic-Driven Synthesis Refinements

Albumin Binding and Dosing Considerations

This compound’s high albumin binding (>99%) results in a prolonged terminal half-life (up to 300 hours), necessitating careful pharmacokinetic monitoring. Early-phase studies revealed that interpatient variability in lean body weight (LBW) significantly influenced peak plasma concentrations (Cmax). To address this, a LBW-based dosing algorithm was developed, where:
$$ \text{Dose (mg)} = \text{Target } C_{\text{max}} \times \text{LBW} \times \text{Volume of Distribution} $$
This approach reduced Cmax variability from 22% to 13%, mitigating toxicity risks.

Advances in Analog Development: Sulfonimidamide Derivatives

To improve this compound’s safety profile, and synthesized a sulfonimidamide analog, replacing the sulfonamide group with a sulfonimidamide moiety. Key steps included:

  • Sulfonimidamide Synthesis : Reaction of sulfinylamine with an aryl chloride under basic conditions.
  • Coupling to Thiazole Core : Mitsunobu reaction facilitated conjugation of the sulfonimidamide to the thiazole scaffold.
    The analog exhibited comparable antiproliferative activity to this compound in SKMel23 and A375 melanoma cells (IC₅₀: 1.2–1.8 μM vs. 1.0–1.5 μM for this compound) but with hypothesized reduced toxicity due to altered albumin interactions.

Industrial-Scale Manufacturing Challenges

Scalability of Sulfonylation Reactions

Transitioning from laboratory-scale to industrial production requires optimization of exothermic sulfonylation reactions. Potential strategies include:

  • Continuous Flow Chemistry : Enhances heat dissipation and reduces reaction times.
  • Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported TEA) minimize waste.

Regulatory Considerations

The U.S. Food and Drug Administration (FDA) mandates strict control over genotoxic impurities in sulfonamide drugs. Residual sulfonyl chlorides, classified as potential mutagens, must be limited to <1 ppm per International Council for Harmonisation (ICH) Q3A guidelines.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Tasisulam belongs to the aryl sulfonamide class, which includes compounds with diverse mechanisms and clinical applications. Below is a comparative analysis with structurally or functionally related agents:

Mechanistic and Structural Comparisons

Compound Mechanism/Target Key Indications PK/PD Differentiation Toxicity Profile
This compound Mitochondrial apoptosis inducer; VEGF/EGF/FGF inhibition Metastatic melanoma (trials halted) Long t½ (~14 days), low CL (0.02 L/h) Hematologic (thrombocytopenia, neutropenia)
Pazopanib Tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit) Renal cell carcinoma, sarcoma Moderate t½ (31 hours), hepatic metabolism Hypertension, hepatotoxicity
Belinostat HDAC inhibitor Peripheral T-cell lymphoma Short t½ (~1.1 hours), rapid glucuronidation Nausea, fatigue
ABT-199 (Venetoclax) Bcl-2 inhibitor CLL, AML Moderate t½ (~26 hours), CYP3A4 metabolism Tumor lysis syndrome
E7820 mRNA splicing inhibitor (sulfonamide class) Preclinical/Phase I studies N/A Undefined (limited clinical data)

Key Findings:

  • Mechanistic Diversity: Unlike kinase inhibitors (e.g., pazopanib) or epigenetic modulators (e.g., belinostat), this compound uniquely targets mitochondrial apoptosis and angiogenesis .
  • Structural Similarities : All compounds share the sulfonamide backbone, but substitutions dictate target specificity. For example, ABT-199’s chloro-phenyl group enhances Bcl-2 binding .
  • Clinical Outcomes: this compound’s phase III trial in melanoma showed inferior efficacy (3.0% response rate vs. 4.8% for paclitaxel) and higher mortality due to pharmacokinetic variability and accumulation-related toxicity . In contrast, ABT-199 achieved FDA approval for CLL/AML by leveraging selective Bcl-2 inhibition .

Actividad Biológica

Tasisulam sodium (LY573636) is a novel anticancer agent with a complex mechanism of action, primarily known for its activity against various tumor types, including melanoma, soft tissue sarcoma, and ovarian cancer. This article explores the biological activity of this compound, including its mechanisms of action, clinical trial results, and pharmacokinetics.

This compound exhibits a dual mechanism of action that encompasses both cytotoxic and antiangiogenic effects:

  • Induction of Apoptosis : this compound triggers apoptosis through the intrinsic pathway. It leads to the release of cytochrome c from mitochondria, activating caspase-dependent cell death. This process is associated with cell cycle arrest at the G2/M phase, leading to increased caspase-3 activity and subsequent cell death .
  • Antiangiogenic Activity : The compound inhibits endothelial cell cord formation induced by growth factors such as VEGF, EGF, and FGF. Unlike traditional angiogenesis inhibitors, this compound does not block acute growth factor receptor signaling but instead promotes vascular normalization by stabilizing existing blood vessels and reducing hypoxia in tumor environments .

Preclinical Studies

Preclinical investigations have shown that this compound is highly effective in various cancer models:

  • In Vitro Studies : this compound has demonstrated significant cytotoxicity across multiple cancer cell lines, inducing apoptosis without primarily increasing reactive oxygen species (ROS) levels. Its antiangiogenic properties were confirmed through assays measuring endothelial cell behavior in vitro .
  • In Vivo Studies : Animal models revealed that this compound effectively inhibits tumor growth and neovascularization. In xenograft models, it was found to be as effective as sunitinib in reducing neovascularization in a Matrigel plug assay .

Clinical Trials

This compound has undergone several clinical trials to evaluate its efficacy and safety:

Phase I Trial

A Phase I study assessed the safety profile of this compound in patients with advanced solid tumors. It established a recommended dose based on pharmacokinetic parameters and identified thrombocytopenia as a significant adverse effect .

Phase II Study

In a Phase II trial focusing on metastatic melanoma, this compound showed an objective response rate (ORR) of 11.8%, with a median progression-free survival (PFS) of 2.6 months and overall survival (OS) of 9.6 months . The predominant grade 3/4 toxicity was thrombocytopenia (20.6% of patients), highlighting the need for careful monitoring during treatment.

Phase III Trial

A randomized Phase III trial compared this compound to paclitaxel as a second-line treatment for metastatic melanoma. Although initially promising, the trial was halted due to safety concerns related to hematologic toxicities observed in the this compound arm . The response rates were comparable but did not indicate superiority over paclitaxel .

Pharmacokinetics

This compound is characterized by high protein binding (>99%) and a relatively long half-life (approximately 10 hours in rats and 20 hours in dogs). Its pharmacokinetic profile suggests that accumulation may occur in certain patient populations due to low clearance rates .

Summary Table of Clinical Findings

Study TypeObjectiveResponse RateMedian PFSMedian OSNotable Toxicities
Phase ISafety & DosageN/AN/AN/AThrombocytopenia
Phase IIEfficacy in Melanoma11.8%2.6 months9.6 monthsThrombocytopenia (20.6%)
Phase IIICompare with Paclitaxel3% vs 4.8%1.94 vs 2.14 months6.77 vs 9.36 monthsHigh hematologic toxicity

Q & A

Q. What are the primary mechanisms of Tasisulam-induced apoptosis in cancer cells, and how can these be validated experimentally?

this compound triggers apoptosis via mitochondrial targeting, inducing cell cycle arrest (G2-M phase) and inhibiting pro-survival pathways like VEGF and fibroblast growth factor signaling . To validate:

  • Flow cytometry : Quantify sub-G1 populations and Annexin V/PI staining for apoptosis.
  • Caspase activation assays : Use fluorogenic substrates (e.g., DEVD for caspase-3) to measure enzymatic activity.
  • Western blotting : Assess cytochrome c release, Bcl-2 family proteins, and cleaved PARP .
    Reference in vitro concentrations: 200 nM–200 μM over 48–72 hours, with EC50 values ranging from 10 μM (Calu-6) to 25 μM (A-375) .

Q. How should researchers design pharmacokinetic (PK) studies for this compound to account for its prolonged half-life?

this compound exhibits a biphasic plasma decline with a mean half-life of 248–274 hours and clearance of 0.02 L/h . Key considerations:

  • Sampling frequency : Collect plasma samples at 0, 2, 4, 8, 24, 48, 72 hours post-infusion, then weekly for 4 weeks to capture terminal phase.
  • Analytical methods : Use validated LC/MS/MS with LLQ ≤1 ng/mL to ensure sensitivity .
  • Population PK modeling : Incorporate covariates like serum albumin (critical for dosing adjustments) and body weight (73.2 kg average in clinical cohorts) .

Q. What in vitro models are appropriate for studying this compound’s antiangiogenic effects?

  • Endothelial cell cord formation assays : Seed human umbilical vein endothelial cells (HUVECs) on Matrigel and quantify tube formation inhibition under VEGF stimulation.
  • Dose-response curves : Use 25–50 μM this compound to replicate concentration-dependent G2-M arrest .
  • Co-culture systems : Combine tumor cells (e.g., A-375 melanoma) with endothelial cells to model tumor microenvironment interactions .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

Example discrepancy: In vitro EC50 values (10–25 μM) vs. in vivo plasma concentrations (lower due to protein binding). Methodological solutions :

  • Adjust for protein binding : Measure unbound drug fractions (e.g., plasma protein binding >90% in humans) .
  • Pharmacodynamic (PD) biomarkers : Monitor phosphorylated histone H3 (mitotic arrest marker) or circulating VEGF levels in serum.
  • PBPK modeling : Integrate tissue distribution parameters (Vdss = 6.6–8.3 L) to predict tumor penetration .

Q. What experimental strategies optimize this compound dosing regimens in heterogenous patient populations?

  • Serum albumin stratification : Clinical trials show dosing adjustments based on albumin levels (e.g., 65% or 75% of loading dose if albumin ≥30 g/L) .
  • CYP2C9 interaction mitigation : Co-administer Tolbutamide to assess CYP2C9 inhibition (Ki = 0.1–2.5 μM in human liver microsomes) and adjust this compound doses accordingly .
  • Adaptive trial designs : Use Bayesian methods to refine dosing in real-time based on PK/PD data from prior cohorts .

Q. How should researchers address variability in this compound’s antitumor response across cancer types?

Analytical frameworks :

  • Transcriptomic profiling : Compare gene expression (e.g., apoptosis-related genes) in responsive vs. resistant cell lines (e.g., Calu-6 vs. other NSCLC models) .
  • Multivariate regression : Correlate clinical outcomes (e.g., progression-free survival) with baseline albumin, tumor histology, and CYP2C9 polymorphisms .
  • Syngeneic mouse models : Test this compound in immunocompetent models to evaluate immune microenvironment contributions .

Data Analysis and Reporting Guidelines

Q. How to standardize reporting of this compound’s apoptotic effects in preclinical studies?

  • Minimum data standards : Include EC50/IC50 values, exposure time, apoptosis assay type (e.g., Annexin V vs. TUNEL), and normalization to vehicle controls .
  • Reproducibility checks : Replicate findings in ≥3 cell lines with diverse genetic backgrounds (e.g., p53 wild-type vs. mutant) .
  • FAIR data principles : Deposit raw flow cytometry files and PK curves in repositories like Figshare or Zenodo .

Q. What statistical methods are recommended for analyzing this compound’s drug-drug interaction (DDI) data?

  • Non-compartmental analysis (NCA) : Calculate AUC(0–inf) and Cmax for Tolbutamide with/without this compound using WinNonlin .
  • Mixed-effects modeling : Account for inter-patient variability in CYP2C9 activity and albumin levels .
  • Simcyp PBPK simulations : Validate DDI predictions against clinical data (e.g., 78% of compounds within 2-fold error in Fumic model validation) .

Ethical and Compliance Considerations

Q. How to ensure ethical rigor in this compound trials involving cancer patients with comorbidities?

  • Exclusion criteria : Exclude patients with diabetes (due to Tolbutamide interactions) or brain metastases (risk of neurological toxicity) .
  • Adverse event monitoring : Use CTCAE v4.02 for grading and report ≥Grade 3 events (e.g., hematologic toxicity) .
  • Informed consent : Disclose risks of prolonged half-life (e.g., drug accumulation in renal impairment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tasisulam
Reactant of Route 2
Reactant of Route 2
Tasisulam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.